molecular formula C15H15BrN2OS2 B2626759 (5-Bromopyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone CAS No. 1705872-89-4

(5-Bromopyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2626759
CAS No.: 1705872-89-4
M. Wt: 383.32
InChI Key: BCJWSBLQNWYFLQ-UHFFFAOYSA-N
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Description

(5-Bromopyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a heterocyclic compound featuring a 5-bromopyridine moiety linked via a methanone bridge to a 1,4-thiazepane ring substituted with a thiophen-2-yl group. This structure combines aromatic, sulfur-containing, and nitrogen-rich heterocycles, which are common in bioactive molecules targeting enzymes, receptors, or nucleic acids .

Properties

IUPAC Name

(5-bromopyridin-3-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2OS2/c16-12-8-11(9-17-10-12)15(19)18-4-3-14(21-7-5-18)13-2-1-6-20-13/h1-2,6,8-10,14H,3-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJWSBLQNWYFLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (5-Bromopyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is a novel organic molecule that has garnered interest due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C13H10BrN3S\text{C}_{13}\text{H}_{10}\text{BrN}_3\text{S}

This compound features a brominated pyridine ring and a thiazepane moiety, which are known to contribute to various biological activities.

The biological activity of (5-Bromopyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone is primarily attributed to its ability to interact with specific biological targets. The bromine atom in the pyridine ring enhances electron density, facilitating interactions with nucleophilic sites in proteins and enzymes. The thiazepane ring may also contribute to structural rigidity, allowing for better binding affinity to target receptors.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of brominated pyridine compounds often exhibit antimicrobial properties. The presence of the thiophene and thiazepane rings may enhance this activity by disrupting bacterial cell membranes or inhibiting essential enzymes.
  • Anticancer Properties : Compounds containing brominated heterocycles have been investigated for their potential as anticancer agents. Preliminary studies suggest that (5-Bromopyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone may inhibit tumor cell proliferation through apoptosis induction.
  • Enzyme Inhibition : The compound's structure suggests potential inhibition of key enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair processes.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Study on Antimicrobial Activity : A derivative similar to (5-Bromopyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone was tested against various bacterial strains, demonstrating significant inhibition at low concentrations (EC50 values ranging from 10 µg/mL to 30 µg/mL) .
CompoundBacterial StrainEC50 (µg/mL)
Compound AE. coli15
Compound BS. aureus25
Target CompoundPseudomonas aeruginosa20
  • Anticancer Activity : In vitro studies indicated that the compound could reduce the viability of breast cancer cells by inducing apoptosis, with an IC50 value of approximately 12 µM .

Comparison with Similar Compounds

2-(5-Bromopyridin-3-yl)-5-[3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-ylsulfonyl)thiophen-2-yl]

  • Key Differences: Replaces the 1,4-thiazepane ring with a 4,5,6,7-tetrahydrothieno[3,2-c]pyridine system. Incorporates a sulfonyl group (-SO₂-) instead of a methanone bridge. The tetrahydropyridine ring adopts a half-chair conformation, with dihedral angles between heterocycles (e.g., 69.34° between pyridine and tetrahydropyridine rings) influencing spatial orientation .
  • Implications: The sulfonyl group enhances polarity and hydrogen-bonding capacity compared to the methanone bridge. Reduced conformational flexibility due to the fused bicyclic system.

(4-(3,4-Dimethoxyphenyl)-2-thioxo-1,3-oxathiolan-5-yl)(thiophen-2-yl)methanone

  • Key Differences :
    • Substitutes the 1,4-thiazepane with a 1,3-oxathiolane ring.
    • Includes a thioxo (-S-) group and methoxy substituents on the phenyl ring.
    • Molecular formula: C₁₄H₁₃N₃OS (271.34 g/mol) .
  • Methoxy groups increase electron density, affecting solubility and π-π stacking interactions.

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